molecular formula C62H93N19O13S B1212652 D-Arg(0)(hyp(3)-D-hype(trans-thiophenyl)(7),oic(8))bradykinin CAS No. 147333-13-9

D-Arg(0)(hyp(3)-D-hype(trans-thiophenyl)(7),oic(8))bradykinin

Cat. No. B1212652
M. Wt: 1344.6 g/mol
InChI Key: TTZWORQGJCRWCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Arg(0)(hyp(3)-D-hype(trans-thiophenyl)(7),oic(8))bradykinin, also known as D-Arg(0)(hyp(3)-D-hype(trans-thiophenyl)(7),oic(8))bradykinin, is a useful research compound. Its molecular formula is C62H93N19O13S and its molecular weight is 1344.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality D-Arg(0)(hyp(3)-D-hype(trans-thiophenyl)(7),oic(8))bradykinin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Arg(0)(hyp(3)-D-hype(trans-thiophenyl)(7),oic(8))bradykinin including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

147333-13-9

Product Name

D-Arg(0)(hyp(3)-D-hype(trans-thiophenyl)(7),oic(8))bradykinin

Molecular Formula

C62H93N19O13S

Molecular Weight

1344.6 g/mol

IUPAC Name

2-[[1-[1-[2-[[2-[[2-[[1-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]-4-phenylsulfanylpyrrolidine-2-carbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C62H93N19O13S/c63-40(18-9-23-70-60(64)65)51(85)75-41(19-10-24-71-61(66)67)55(89)78-26-12-22-46(78)57(91)79-32-37(83)29-47(79)53(87)73-31-50(84)74-43(27-35-13-3-1-4-14-35)52(86)77-44(34-82)56(90)80-33-39(95-38-16-5-2-6-17-38)30-49(80)58(92)81-45-21-8-7-15-36(45)28-48(81)54(88)76-42(59(93)94)20-11-25-72-62(68)69/h1-6,13-14,16-17,36-37,39-49,82-83H,7-12,15,18-34,63H2,(H,73,87)(H,74,84)(H,75,85)(H,76,88)(H,77,86)(H,93,94)(H4,64,65,70)(H4,66,67,71)(H4,68,69,72)

InChI Key

TTZWORQGJCRWCJ-UHFFFAOYSA-N

SMILES

C1CCC2C(C1)CC(N2C(=O)C3CC(CN3C(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C5CC(CN5C(=O)C6CCCN6C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)SC7=CC=CC=C7)C(=O)NC(CCCN=C(N)N)C(=O)O

Canonical SMILES

C1CCC2C(C1)CC(N2C(=O)C3CC(CN3C(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C5CC(CN5C(=O)C6CCCN6C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)SC7=CC=CC=C7)C(=O)NC(CCCN=C(N)N)C(=O)O

synonyms

D-Arg(0)(Hyp(3)-D-HypE(trans-thiophenyl)(7),Oic(8))bradykinin
NPC 17761
NPC-17761

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.